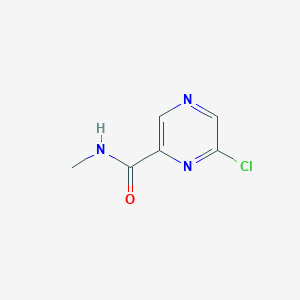

6-chloro-N-methylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-9-3-5(7)10-4/h2-3H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSWTSYJWGTGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086110-83-9 | |

| Record name | 6-chloro-N-methylpyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro N Methylpyrazine 2 Carboxamide and Analogues

Strategic Approaches to the Pyrazine (B50134) Carboxamide Scaffold

The construction of the core pyrazine carboxamide structure is a foundational aspect of the synthesis of 6-chloro-N-methylpyrazine-2-carboxamide. This involves the formation of the pyrazine ring itself, followed by the introduction of the carboxamide functional group.

Classical and Contemporary Pyrazine Ring Construction

The pyrazine ring, a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-arrangement, can be synthesized through various methods. researchgate.net Classical approaches often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A well-established method is the Staedel–Rugheimer pyrazine synthesis, which involves the reaction of α-haloketones with ammonia. researchgate.net Another traditional approach is the Gutknecht pyrazine synthesis, which utilizes the self-condensation of α-amino ketones. researchgate.net

Contemporary methods offer improvements in efficiency and substrate scope. These include transition metal-catalyzed cross-coupling reactions and cyclocondensation reactions between 1,2-diketones and diamines. researchgate.net One modern approach involves the dehydrogenative coupling of β-amino alcohols. researchgate.net Reviews of pyrazine synthesis highlight a range of methodologies, from historical developments to recent advancements, including green chemistry approaches. researchgate.netresearchgate.net

A common precursor for substituted pyrazines is 2-aminomalonamide, which can undergo cyclization reactions to form the pyrazine core. For instance, the reaction of methylglyoxal (B44143) with 2-aminomalonamide in an alkaline solution can yield 3-hydroxy-5-methylpyrazine-2-carboxamide, which can be further functionalized.

Amidation and N-Methylation Techniques for Carboxamide Formation

The formation of the N-methylcarboxamide group at the 2-position of the pyrazine ring is a critical step. This is typically achieved through amidation of a pyrazine-2-carboxylic acid derivative. A common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with methylamine. researchgate.netmdpi.com The synthesis of various N-substituted pyrazine-2-carboxamides often starts with the corresponding pyrazine-2-carboxylic acid, which is treated with a chlorinating agent like thionyl chloride to form the acyl chloride. mdpi.comresearchgate.net This intermediate is then reacted with the desired amine. mdpi.comresearchgate.net

Modern amidation methods aim to avoid the use of harsh reagents and improve atom economy. Direct amidation of carboxylic acids is a more sustainable approach, and various catalytic systems have been developed for this purpose. sci-hub.semdpi.comjocpr.com These include the use of boron-derived catalysts and transition metal complexes. mdpi.com For heterocyclic compounds, specific catalytic systems have been optimized to facilitate efficient amide bond formation. jocpr.com

Once the carboxamide is formed, N-methylation can be achieved through various techniques. Traditional methods often employ methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, these reagents can be hazardous. More recent and selective methods for N-methylation of amides have been developed. One such method utilizes tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a direct and selective methylating agent for a range of amides and N-heterocycles. researchgate.netorganic-chemistry.orgacs.org Catalytic N-methylation of amides using more environmentally benign methyl sources like methanol (B129727) is also an area of active research. rsc.org

Directed Halogenation and Functionalization of the Pyrazine Core

Introducing substituents at specific positions on the pyrazine ring is crucial for tailoring the properties of the final compound. For this compound, the regioselective introduction of a chlorine atom at the 6-position is a key synthetic challenge.

Introduction of Chloro Substituents at Position 6

The chlorination of the pyrazine ring can be challenging due to the electron-deficient nature of the heterocycle. Direct chlorination often requires harsh conditions and can lead to a mixture of products or decomposition. However, specific methodologies have been developed for the controlled halogenation of pyrazines.

One approach involves the regioselective chlorination of a pre-functionalized pyrazine ring. For example, in the synthesis of the antiviral drug Favipiravir (B1662787), a key step is the regioselective chlorination of 2-aminopyrazine. mdpi.com The use of N-oxides can also facilitate the introduction of functional groups at specific positions on the pyrazine ring. mdpi.com

Regioselective Synthesis of this compound

The synthesis of 6-chloropyrazine-2-carboxylic acid is a common starting point for obtaining this compound. The regioselectivity of the chlorination to favor the 6-position is a critical consideration. While specific, detailed procedures for the regioselective synthesis of 6-chloropyrazine-2-carboxylic acid are not extensively detailed in the provided search results, the frequent use of this compound as a starting material in the literature suggests that established methods exist. researchgate.netmdpi.com One study describes a novel regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) from pyrazine-2-carboxamide, highlighting that regiocontrol in pyrazine functionalization is an area of synthetic interest.

Advanced Synthetic Protocols for Pyrazine Carboxamides

Recent advances in organic synthesis have provided new tools and strategies for the construction and functionalization of heterocyclic compounds like pyrazine carboxamides. These advanced protocols often focus on improving efficiency, selectivity, and sustainability.

Modern synthetic reviews highlight the progress in the synthesis of pyrazine derivatives, covering a wide range of methodologies from C-N bond formation to various coupling reactions. researchgate.net The development of novel catalysts for amidation reactions is a significant area of advancement, with a focus on milder reaction conditions and broader substrate compatibility, which is highly relevant for the synthesis of complex heterocyclic amides. mdpi.comjocpr.com

Microwave-Assisted Organic Synthesis in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering substantial advantages over conventional heating methods. numberanalytics.combohrium.com This technique utilizes microwave energy to heat reaction mixtures directly and efficiently through mechanisms of dipolar polarization and ionic conduction. bohrium.com The result is rapid, uniform heating that can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. ingentaconnect.comnih.govijpsjournal.com

In the context of heterocyclic chemistry, particularly for nitrogen-containing systems like pyrazines, MAOS has proven to be an invaluable tool. bohrium.compnrjournal.com The synthesis of pyrazinamide (B1679903) derivatives, for example, has been significantly optimized using microwave irradiation. One study reported a methodology that reduced the reaction time for an aminodehalogenation on a chloropyrazine core from 24 hours with conventional heating to just 30 minutes under microwave conditions, along with an increased yield. ingentaconnect.com This acceleration is a common feature, with numerous reports concluding that MAOS leads to significant reductions in reaction times for the synthesis of various heterocycles. nih.govsciforum.net

The benefits of MAOS are particularly evident in the synthesis of pyrazine carboxamide analogues. For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various amines was efficiently carried out in a microwave reactor at 140 °C for 30 minutes, achieving yields ranging from 50.0% to 95.8%. nih.gov This efficiency and control make MAOS a preferred method for constructing libraries of pyrazine-based compounds. sciforum.net

N-Heterocyclic Carbene-Mediated Reactions for Carboxamide Derivatives

N-Heterocyclic carbenes (NHCs) have become prominent organocatalysts capable of mediating a wide array of organic transformations, including the synthesis of amide bonds. rsc.org A key feature of NHC catalysis is its ability to induce "umpolung" or polarity reversal, most notably in aldehydes. nih.govnih.gov This allows for the formation of acyl anion equivalents, which can then react with various electrophiles.

One of the most effective applications of NHCs is in the oxidative amidation of aldehydes to form carboxamides. organic-chemistry.orgacs.org This process typically involves the reaction of an aldehyde with the NHC catalyst to form a reactive Breslow intermediate. This intermediate is then oxidized and reacts with an amine to furnish the final amide product. nih.gov Various oxidants, including organic molecules and even molecular oxygen from the air, can be employed, making this a potentially green and sustainable method. nih.govorganic-chemistry.org

This methodology provides a direct route to carboxamide derivatives from readily available aldehydes. For instance, a range of aromatic and α,β-unsaturated aldehydes can be converted into their corresponding amides in high yields. acs.org One developed protocol uses an NHC catalyst to convert aldehydes into highly reactive hexafluoroisopropyl esters in situ, which then readily undergo amidation. bohrium.com This transition-metal-free approach is notable for its mild conditions and high efficiency, with reported yields of up to 93% for various aldehyde and amine pairings. organic-chemistry.org Such methods could be directly applied to the synthesis of this compound by starting with 6-chloropyrazine-2-carbaldehyde (B1280605) and methylamine.

Derivatization and Scaffold Modification of this compound for Library Generation

Nucleophilic Substitution Reactions on the Chloro Group

The chlorine atom on the pyrazine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyrazine ring, being an electron-deficient heteroaromatic system, is inherently activated towards attack by nucleophiles. nih.gov This reactivity is further enhanced by the presence of the two ring nitrogen atoms and the electron-withdrawing carboxamide group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govnih.govmasterorganicchemistry.com

This inherent reactivity allows for the facile displacement of the chloro group by a wide variety of nucleophiles, including amines, alcohols, and thiols. nih.gov Studies on related chloroazines have demonstrated that the SNAr mechanism is operative, with ring nitrogens substantially enhancing the reaction rate through inductive and mesomeric effects. nih.gov For instance, the reaction of 2-chloropyrimidine, a related heteroaromatic, with various amines in water proceeds readily, often providing a more environmentally friendly alternative to palladium-catalyzed coupling reactions. nih.gov The reactivity order often places chloropyrazines as highly susceptible to SNAr, making the 6-chloro position an ideal handle for introducing molecular diversity. nih.govresearchgate.net This strategy has been used to prepare libraries of 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide. researchgate.net

Alkylation and Arylation Strategies on the Carboxamide Nitrogen

Further diversification of the this compound scaffold can be achieved by targeting the carboxamide nitrogen. While the existing methyl group makes it a secondary amide, the N-H bond of a primary carboxamide analogue (6-chloropyrazine-2-carboxamide) would be a prime site for modification. For the N-methyl derivative, more advanced strategies would be required. The following discussion focuses on the more common derivatization of the parent primary or secondary amides.

N-Alkylation: The N-alkylation of amides is a fundamental transformation for creating substituted amines and amides. rsc.org While direct alkylation can sometimes be challenging, modern methods have enabled efficient reactions. One attractive approach is the direct coupling of amides with alcohols, which generates water as the only byproduct. rsc.org Another strategy involves photochemical methods; a recently developed deoxygenative photochemical alkylation allows for the synthesis of α-substituted secondary amines from secondary amides under mild conditions. nih.gov

N-Arylation: The formation of N-aryl bonds on an amide nitrogen is most prominently achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has revolutionized C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.org Significant progress has been made in developing highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, that enable the coupling of a wide variety of amides with aryl halides and pseudohalides. syr.edu This powerful reaction allows for the introduction of diverse aryl and heteroaryl groups onto the amide nitrogen, providing a robust platform for generating extensive chemical libraries.

Structure Activity Relationship Sar and Ligand Design Principles for Pyrazine Carboxamides

Influence of Pyrazine (B50134) Ring Substituents on Biological Potency

Halogenation is a pivotal strategy in medicinal chemistry, often enhancing the biological activities of parent compounds. nih.gov In the context of pyrazine carboxamides, the introduction of a chlorine atom at the 6-position of the pyrazine ring has been consistently shown to increase antimycobacterial and antifungal activity. mdpi.com The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire pyrazine ring system. nih.gov This modification can enhance binding affinity to biological targets through various non-covalent interactions, including the potential for halogen bonds. nih.gov Studies comparing chlorinated and non-chlorinated analogues demonstrate a marked increase in potency for the halogenated compounds, highlighting the strategic importance of this substitution. nih.govmdpi.com For instance, the most active inhibitors of oxygen evolution rate in spinach chloroplasts in one study included a 6-chloro-pyrazine-2-carboxylic acid derivative. mdpi.com

Table 1: Comparison of Activity in Chlorinated vs. Non-Chlorinated Pyrazine Derivatives This table is illustrative, based on general findings that chlorination enhances potency. Specific comparative data for identical non-chlorinated analogues is often part of foundational research.

| Compound Series | Substitution at Position 6 | General Biological Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carboxamides | None | Moderate | mdpi.com |

| Pyrazine-2-carboxamides | Chloro | Increased Antimycobacterial/Antifungal | mdpi.com |

| N-(Pyrazin-2-yl)benzenesulfonamides | None | Lower Antitubercular Activity | nih.gov |

| N-(Pyrazin-2-yl)benzenesulfonamides | Chloro | Higher Antitubercular Activity | nih.gov |

The addition of alkyl groups to the pyrazine ring primarily modulates the lipophilicity of the molecule, which is a key factor in its pharmacokinetic and pharmacodynamic profile. Studies have shown that incorporating a lipophilic alkyl group, such as a tert-butyl moiety, often in combination with 6-chloro substitution, can lead to a significant increase in biological activity. mdpi.com For example, 5-tert-butyl-6-chloro-N-aryl-pyrazine-2-carboxamides have demonstrated some of the highest antituberculotic activity in tested series. researchgate.netnih.gov This enhancement is often correlated with increased lipophilicity (log P), which can improve membrane permeability. However, this relationship is not always linear, as excessive lipophilicity can sometimes lead to a decrease in activity, suggesting an optimal range for this property. mdpi.com

Table 2: Influence of Pyrazine Ring Substituents on Lipophilicity and Antimycobacterial Activity Data synthesized from findings presented in referenced studies.

| Compound Substituents | Calculated log P | Antimycobacterial Activity (% Inhibition) | Reference |

|---|---|---|---|

| 6-Chloro-N-(aryl) | Lower Range | Moderate | mdpi.comresearchgate.net |

| 5-tert-Butyl-N-(aryl) | Intermediate Range | Moderate-High | mdpi.comresearchgate.net |

| 5-tert-Butyl-6-chloro-N-(aryl) | Higher Range | High (e.g., 72%) | mdpi.comresearchgate.net |

Conformational and Electronic Impact of the Carboxamide Linker

The carboxamide linker (–CONH–) is not merely a spacer but an essential pharmacophoric feature that dictates the molecule's conformation and its ability to form crucial interactions with biological targets.

The carboxamide group is a classic hydrogen-bonding motif. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. rsc.org These interactions are fundamental to the molecule's ability to bind to protein targets, such as enzymes or receptors. nih.gov Crystal structure analyses of related compounds show that carboxamides readily form intermolecular hydrogen bonds, often creating stable, linear patterns. researchgate.net Furthermore, the nitrogen atoms within the pyrazine ring can also act as hydrogen bond acceptors, adding another layer of potential interactions. nih.gov This network of hydrogen bonds helps to orient and stabilize the ligand within the active site of its target, which is essential for its biological function. rsc.org

Rational Design Strategies Based on SAR Elucidation

The elucidation of structure-activity relationships provides a roadmap for the rational design of new, more effective pyrazine carboxamide derivatives. SAR studies have established several key principles for this class of compounds.

Pyrazine Ring Optimization : Potency is often enhanced by an electron-withdrawing halogen, such as chlorine, at the 6-position. This is frequently combined with a lipophilic alkyl group at the 5-position to improve the pharmacokinetic profile. mdpi.comresearchgate.net

Conservation of the Pharmacophore : The pyrazine carboxamide core is generally conserved as the central scaffold responsible for key hydrogen bonding interactions with the target. rsc.org

Systematic N-Substituent Variation : The N-substituent is systematically varied to probe the topology of the target's binding site. This allows for the optimization of potency and selectivity and the introduction of new interactions. nih.gov

By integrating these principles, researchers can employ computational tools and quantitative structure-activity relationship (QSAR) models to predict the activity of novel analogues. nih.govresearchgate.net This data-driven approach accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. mdpi.com

Cut-off Effects in Alkyl-Substituted Pyrazine Carboxamides

A notable phenomenon observed in the structure-activity relationships of homologous series of compounds is the "cut-off effect." This effect describes a non-linear relationship between the length of an alkyl chain and biological activity, where activity initially increases with chain length up to a certain point, after which it plateaus or decreases with further elongation of the chain. This is often attributed to factors such as changes in lipophilicity, steric hindrance, or altered binding modes at the target site.

In the context of alkyl-substituted pyrazine carboxamides, this cut-off effect has been documented, particularly in studies investigating their antimycobacterial and photosynthesis-inhibiting properties. The relationship between the number of carbon atoms in an alkyl substituent and the biological response is often not linear but can be described by a bilinear model. This model accounts for an initial linear increase in activity with lipophilicity (and alkyl chain length), followed by a change in this relationship beyond an optimal point.

A study on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides provides a clear illustration of this principle. The antimycobacterial activity of 3-(alkylamino)-N-methylpyrazine-2-carboxamides was found to exhibit a bilinear dependence on lipophilicity (log k). A strong increase in activity was observed as the alkyl chain length on the 3-amino group increased from a butyl (C4) to a hexyl (C6) group. However, with further increases in lipophilicity up to a tridecyl (C13) chain, the inhibitory activity in molar concentrations showed a much smaller increase, indicating a leveling-off or cut-off effect. mdpi.com

This bilinear relationship suggests that for a given series of N-alkyl pyrazine carboxamides, there is an optimal alkyl chain length for maximizing biological activity. Beyond this optimal length, the benefits of increased lipophilicity for membrane transport or target binding are outweighed by negative factors, such as reduced aqueous solubility or steric clashes within the binding pocket of the target protein.

The following interactive data table illustrates the cut-off effect by showing the antimycobacterial activity of a homologous series of 3-(alkylamino)-N-methylpyrazine-2-carboxamides.

| Compound | Alkyl Chain (R2) | Lipophilicity (log k) | Antimycobacterial Activity (log 1/MIC) |

|---|---|---|---|

| 3-(butylamino)-N-methylpyrazine-2-carboxamide | C4H9 | 0.401 | - |

| 3-(pentylamino)-N-methylpyrazine-2-carboxamide | C5H11 | - | - |

| 3-(hexylamino)-N-methylpyrazine-2-carboxamide | C6H13 | 0.876 | Increase |

| 3-(heptylamino)-N-methylpyrazine-2-carboxamide | C7H15 | - | Slight Increase |

| 3-(octylamino)-N-methylpyrazine-2-carboxamide | C8H17 | - | Slight Increase |

| 3-(nonylamino)-N-methylpyrazine-2-carboxamide | C9H19 | - | Slight Increase |

| 3-(decylamino)-N-methylpyrazine-2-carboxamide | C10H21 | - | Slight Increase |

| 3-(undecylamino)-N-methylpyrazine-2-carboxamide | C11H23 | - | Slight Increase |

| 3-(dodecylamino)-N-methylpyrazine-2-carboxamide | C12H25 | - | Slight Increase |

| 3-(tridecylamino)-N-methylpyrazine-2-carboxamide | C13H27 | 1.359 | Slight Increase |

These findings underscore the importance of carefully optimizing alkyl substituents in the design of new pyrazine carboxamide-based therapeutic agents to achieve the desired biological activity profile.

Molecular Mechanisms of Action of Pyrazine Carboxamides

Enzyme Targets and Inhibitory Modes

A primary mechanism by which pyrazine (B50134) carboxamides function is through the direct inhibition of essential enzymes. This targeted interference disrupts vital metabolic processes, leading to cellular dysfunction or death. The specific enzyme targeted can vary significantly, contributing to the broad spectrum of activity observed across this chemical class.

One of the most significant proposed targets for pyrazine carboxamides in Mycobacterium tuberculosis is the fatty acid synthase I (FASI) system. nih.govresearchgate.net This multi-enzyme complex is responsible for synthesizing long-chain fatty acids, which are critical components of the unique mycobacterial cell wall. researchgate.net

Studies have shown that Pyrazinamide (B1679903) (PZA) and its analog, 5-chloropyrazinamide (5-Cl-PZA), can markedly inhibit the activity of M. tuberculosis FASI. nih.govresearchgate.net This inhibition disrupts the biosynthesis of fatty acids, from C16 to C24/C26 chain lengths. researchgate.net The inhibitory effect of PZA on FASI has been shown to correlate with the susceptibility of the bacterium to the drug, suggesting that FASI is a primary target. nih.gov Further kinetic studies demonstrated that both PZA and 5-Cl-PZA exhibit concentration-dependent, competitive inhibition of FASI, with 5-Cl-PZA being a significantly more potent inhibitor. nih.gov

However, some research presents a more complex picture, suggesting that pyrazinoic acid (POA), the active form of PZA, does not directly inhibit purified mycobacterial FAS-I. drugbank.comresearchgate.net Instead, these studies suggest that the observed effects on fatty acid synthesis in whole cells may be an indirect consequence of cellular stress, such as changes in intracellular pH, rather than direct enzyme modulation. drugbank.comresearchgate.net

Table 1: Inhibition of Mycobacterial Fatty Acid Synthase I (FASI) by Pyrazinamide and its Analog

| Compound | Inhibition Type | Target Organism | Ki (Inhibitor Constant) | Reference |

|---|---|---|---|---|

| 5-Chloropyrazinamide (5-Cl-PZA) | Competitive | M. tuberculosis | 55 to 59 µM | nih.gov |

| Pyrazinamide (PZA) | Competitive | M. tuberculosis | 2,567 to 2,627 µM | nih.gov |

Many pyrazine carboxamides, most notably PZA, function as prodrugs. This means they are administered in an inactive form and require enzymatic conversion within the target organism to become active. nih.govwikipedia.orgnih.gov In the case of PZA, the compound diffuses into the mycobacterium where the bacterial enzyme pyrazinamidase (an amidase) hydrolyzes the carboxamide group. wikipedia.orgnih.gov

This reaction converts PZA into its active form, pyrazinoic acid (POA). nih.govwikipedia.orgnih.gov Under the acidic conditions often found within the mycobacterial granuloma, POA is protonated and is thought to accumulate inside the bacillus, leading to its therapeutic effect. wikipedia.orgnih.gov This activation pathway is critical; mutations in the gene encoding pyrazinamidase can prevent the conversion of PZA to POA, rendering the bacterium resistant to the drug.

Interaction with Cellular Energetics and Membrane Integrity

Beyond specific enzyme targets, the antibacterial properties of pyrazine carboxamides have also been linked to broader disruptive effects on cellular physiology. One proposed mechanism involves the alteration of membrane energy production. nih.gov The accumulation of the active form, pyrazinoic acid, inside the bacterial cell is thought to disrupt membrane potential and interfere with the cell's ability to generate energy, although this model has been debated. wikipedia.orgnih.gov While early theories suggested that this mechanism was central to the drug's action, subsequent research has indicated that PZA treatment does not lead to a rapid disruption of membrane potential, casting some doubt on this as the primary mode of killing. wikipedia.org

Binding to Ribosomal Proteins and Translational Interference

A compelling hypothesis for the mechanism of action of pyrazinoic acid has been the inhibition of protein synthesis via translational interference. It was proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits a crucial cellular process known as trans-translation, which is essential for rescuing stalled ribosomes. wikipedia.orgnih.gov Structural studies reported on the crystal structure of the C-terminal domain of RpsA in a complex with POA, detailing interactions through hydrogen bonds and hydrophobic forces. nih.gov According to this model, mutations in the RpsA protein that abolish POA binding could confer resistance to PZA. nih.gov

However, this hypothesis has been challenged by subsequent research. More detailed experiments have indicated that POA may not have this activity and that the initial findings might have resulted from experimental artifacts. wikipedia.orgnih.gov Studies using multiple biophysical techniques, including Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), found no measurable binding between POA and RpsA, suggesting that RpsA may not be the direct target of PZA in Mycobacterium tuberculosis after all. nih.gov This area of research highlights the ongoing scientific debate and the complexity of elucidating the precise molecular targets of these compounds.

Modulation of Key Signaling Pathways in Eukaryotic Systems

The versatility of the pyrazine carboxamide scaffold extends beyond antibacterial agents into the realm of eukaryotic cell modulation. By modifying the chemical substituents, derivatives can be designed to interact with key components of eukaryotic signaling pathways, making them relevant for cancer and antifungal research.

For example, certain pyrazole (B372694) carboxamides, a related class, have been developed as protein kinase inhibitors. nih.gov These compounds can block kinases such as CK2, AKT1, and others that are often dysregulated in cancer, leading to cell cycle arrest and the inhibition of cancer cell growth. nih.gov Similarly, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFR2/3), which are established oncogenic drivers in various solid tumors. nih.gov

In the context of agricultural science, pyrazine-carboxamide-diphenyl-ethers have been developed as novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net Succinate dehydrogenase is a critical enzyme in the mitochondrial electron transport chain. By inhibiting this enzyme, these compounds disrupt fungal respiration, leading to cell death and providing effective control against plant diseases like gray mold and powdery mildew. nih.gov

Table 2: Examples of Pyrazine Carboxamide Derivatives and their Eukaryotic Targets

| Derivative Class | Target | System | Effect | Reference |

|---|---|---|---|---|

| Pyrrolopyrazine Carboxamides | Fibroblast Growth Factor Receptors (FGFR2/3) | Human Cancer Cells | Inhibition of oncogenic signaling | nih.gov |

| Pyrazole Carboxamides | Protein Kinases (e.g., CK2, AKT1) | Human Cancer Cells | Cell cycle arrest, growth inhibition | nih.gov |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Succinate Dehydrogenase (SDH) | Fungi | Inhibition of cellular respiration | nih.govresearchgate.net |

Computational and in Silico Approaches in Pyrazine Carboxamide Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazine (B50134) carboxamide research, docking is extensively used to predict the binding mode and affinity of ligands like 6-chloro-N-methylpyrazine-2-carboxamide with their biological targets.

This method involves placing the ligand into the binding site of a target protein and evaluating the interaction energy. The results can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the ligand's biological activity. For instance, studies on various pyrazine-2-carboxamide derivatives have utilized molecular docking to understand their inhibitory mechanisms against targets like tyrosine kinases and the InhA protein of Mycobacterium tuberculosis. ajchem-a.comresearchgate.net

In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., this compound) and the target protein are required. The ligand is then placed in various conformations and orientations within the protein's active site, and a scoring function is used to estimate the binding affinity for each pose. Lower binding energy scores generally indicate a more stable and favorable interaction.

The insights gained from molecular docking are instrumental in structure-based drug design, guiding the modification of the pyrazine carboxamide scaffold to enhance binding affinity and selectivity for a specific target.

Table 1: Representative Molecular Docking Data for Pyrazine Carboxamide Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | -6.3 | Pro672, Met674 ajchem-a.com |

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | -7.0 | - ajchem-a.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | Tyrosine kinase receptor A (TRKA) | -6.8 | Met592 ajchem-a.com |

| Pyrazine-2-carboxylic acid derivative 1c | Mycobacterium tuberculosis InhA | -86.4047 (rerank score) | - researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazine carboxamides, QSAR studies are valuable for predicting the activity of untested derivatives and for understanding the structural features that influence their biological effects.

In a QSAR study, a set of molecules with known biological activities is used to build a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression, are then employed to develop an equation that correlates the descriptors with the biological activity.

A study on substituted amides of pyrazine-2-carboxylic acids, for example, utilized QSAR to correlate quantum chemical descriptors with their cytotoxic activities. nih.gov Such models can predict the cytotoxicity of new derivatives based on their calculated descriptors, thereby prioritizing the synthesis of the most promising compounds. The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability.

Table 2: Conceptual QSAR Model for Pyrazine Carboxamide Derivatives This table illustrates the types of descriptors that could be used in a QSAR model.

| Descriptor Type | Example Descriptor | Potential Correlation with Activity |

|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | May relate to the compound's ability to accept electrons in a reaction. |

| Steric | Molar Refractivity | Can be related to the volume of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Indicates the lipophilicity of the compound, which can affect its ability to cross cell membranes. |

| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For pyrazine carboxamides, pharmacophore models can be generated based on a set of known active compounds. These models can then be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest.

For instance, a pharmacophore-based screening approach has been conceptualized for the identification of novel pyrazine derivatives as potential inhibitors of Mycobacterium tuberculosis Fatty Acid Synthase I. thebioscan.com The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

The virtual hits identified through this process can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of this compound, DFT calculations can provide valuable insights into its electronic properties, reactivity, and spectroscopic characteristics.

DFT calculations can be used to determine a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule.

A study on a closely related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, employed DFT computations to perform spectral characterization and analyze its reactive properties. chemrxiv.org These calculations helped in understanding donor-acceptor interactions and identifying the most probable sites for electrophilic attacks. Such theoretical investigations are crucial for understanding the fundamental chemical behavior of pyrazine carboxamide derivatives.

Table 3: Selected DFT-Calculated Parameters for a Pyrazine Carboxamide Derivative This conceptual table is based on findings for a similar compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. chemrxiv.org

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution of the molecule | Helps in predicting sites for electrophilic and nucleophilic attack. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the development of predictive models for various aspects of the drug development pipeline. In the realm of pyrazine carboxamide research, AI and ML can be applied to compound design, optimization of properties, and prediction of biological activities.

Machine learning models can be trained on existing data of pyrazine carboxamide derivatives to predict their activity, toxicity, and pharmacokinetic properties. These models can learn complex patterns and relationships within the data that may not be apparent through traditional analysis methods.

A pertinent example is the use of machine learning to predict resistance to pyrazinamide (B1679903), a key antitubercular drug and a close structural analog of this compound. A machine learning platform consisting of a deep convolutional neural network (DCNN) and a support vector machine (SVM) has been developed to diagnose pyrazinamide resistance from the whole genome sequence data of M. tuberculosis. nih.gov The DCNN model achieved high accuracy in predicting resistance, and the SVM model helped in identifying the genetic features responsible for it. nih.gov

Such applications of AI and ML can significantly accelerate the drug discovery process by enabling more informed decisions in the design and selection of new pyrazine carboxamide candidates for further development.

Preclinical Pharmacokinetic and in Vitro Disposition Studies of Pyrazine Carboxamide Analogues

In Vitro Metabolic Stability and Enzyme Interaction Profiling

The metabolic stability of pyrazine (B50134) carboxamide analogues is a key determinant of their in vivo half-life and oral bioavailability. In vitro studies using liver microsomes are fundamental to assessing this parameter and identifying the enzymes responsible for metabolism.

Pyrazinamide (B1679903), a structurally related antituberculosis drug, undergoes extensive metabolism in the liver. nih.gov The primary metabolic pathway involves hydrolysis by a microsomal deamidase to its active form, pyrazinoic acid. nih.govscispace.com This is followed by oxidation via xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid. nih.govresearchgate.net An alternative pathway involves the initial oxidation of pyrazinamide to 5-hydroxypyrazinamide, which is then hydrolyzed to 5-hydroxypyrazinoic acid. nih.gov A new metabolite, 5-hydroxypyrazinamide, was identified following in vitro incubation of pyrazinamide with rat liver preparations. scispace.com The conversion of pyrazinamide to pyrazinoic acid is considered the rate-limiting step in its metabolism. scispace.com

Studies on other pyrazine carboxamide derivatives have also highlighted the importance of metabolic stability. For instance, a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor, compound 5i, demonstrated favorable metabolic stability with a half-life (T1/2) of over 186.4 minutes in human liver microsomes. researchgate.net Similarly, diphenyl ether-bearing pyrazine carboxamide derivatives have been noted for their appropriate metabolic stability, contributing to their potential as fungicides.

The enzymes involved in the metabolism of pyrazine carboxamides can vary depending on the specific analogue. For pyrazinamide, a microsomal deamidase and xanthine oxidase are the key enzymes. nih.govscispace.com The activity of these enzymes can significantly impact the pharmacokinetic profile of the drug.

Table 1: In Vitro Metabolic Data for Pyrazinamide

| Parameter | Description | Source |

|---|---|---|

| Primary Metabolite | Pyrazinoic Acid | nih.gov |

| Key Enzymes | Microsomal deamidase, Xanthine oxidase | nih.govscispace.com |

| Secondary Metabolite | 5-Hydroxypyrazinoic Acid | nih.gov |

| Alternative Pathway Metabolite | 5-Hydroxypyrazinamide | scispace.com |

Absorption and Distribution Characteristics in Preclinical Models

The absorption and distribution of pyrazine carboxamide analogues are crucial for determining their bioavailability and tissue penetration. Preclinical studies in various animal models provide valuable insights into these characteristics.

Pyrazinamide is well absorbed from the gastrointestinal tract and distributes widely throughout the body, including the liver. nih.gov Another pyrazine derivative, Amiloride, has an oral bioavailability of 15-25%. wikipedia.org

A preclinical study on a novel MET kinase inhibitor, a complex pyridazine-4-carboxamide (B1353753) analogue, revealed variable oral bioavailability across different species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov The volume of distribution (Vd) for this compound ranged from 2.1 to 9.0 L/kg, indicating significant tissue distribution. nih.gov Blood-to-plasma concentration ratios between 0.78 and 1.46 suggested that the compound did not preferentially distribute into red blood cells. nih.gov

For the HPK1 inhibitor, compound 5i, good oral bioavailability was observed in both mice (F = 27%) and beagles (F = 49%). researchgate.net These findings underscore the importance of evaluating absorption and distribution in multiple preclinical species to predict human pharmacokinetics.

Table 2: Pharmacokinetic Parameters of a MET Kinase Inhibitor Analogue in Preclinical Models

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) |

|---|---|---|---|---|

| Mouse | 88.0 | 15.8 | 9.0 | 4.3 |

| Rat | 11.2 | 36.6 | 2.1 | 1.67 |

| Monkey | 72.4 | 13.9 | 5.4 | 3.2 |

| Dog | 55.8 | 2.44 | 2.9 | 16.3 |

Data from a study on a novel MET kinase inhibitor, a pyridazine-4-carboxamide analogue. nih.gov

Excretion Pathways and Renal Clearance Mechanisms

The elimination of pyrazine carboxamide analogues and their metabolites occurs through various excretion pathways, with renal clearance often playing a significant role.

For pyrazinamide, approximately 70% of an oral dose is excreted in the urine within 36 hours. nih.gov The excreted compounds consist of the parent drug and its metabolites, with pyrazinoic acid being the most abundant (36%), followed by 5-hydroxypyrazinamide (15.4%), 5-hydroxypyrazinoic acid (13.8%), and unchanged pyrazinamide (3.8%). nih.gov

Hydrophilic and anionic pyrazine derivatives are generally capable of being excreted by the kidneys. google.com Renal clearance can occur via two main mechanisms: glomerular filtration and tubular secretion. google.com Tubular secretion is an active transport process that depends on the size, charge, and lipophilicity of the substance. google.com

In a study of hydrophilic pyrazine-bis(carboxamides) designed as tracer agents for glomerular filtration rate (GFR), several derivatives exhibited plasma clearance equivalent to iothalamate, a gold standard GFR agent. nih.gov These compounds also showed higher urine recovery compared to iothalamate. nih.gov Importantly, their plasma clearance remained unchanged after the administration of probenecid, a blocker of tubular secretion, indicating that their clearance is primarily through glomerular filtration. nih.gov

Amiloride is excreted in both urine (20-50%) and feces (40%). wikipedia.org

Plasma Protein Binding Considerations in Preclinical Pharmacokinetics

The extent of plasma protein binding (PPB) can significantly influence the distribution, metabolism, and excretion of drugs, as only the unbound fraction is pharmacologically active and available for clearance.

For the aforementioned MET kinase inhibitor analogue, plasma protein binding was high, ranging from 96.7% to 99.0%. nih.gov Such high binding can restrict the drug's distribution out of the vascular compartment and limit its clearance.

In contrast, certain hydrophilic pyrazine-bis(carboxamide) derivatives were found to have low plasma protein binding. nih.gov This characteristic is considered a prerequisite for efficient renal excretion via glomerular filtration. nih.gov

Studies on various substituted pyrazines and their interaction with human serum albumin (HSA) have shown that these compounds can bind to the protein, which could in turn affect their distribution and half-life in the plasma. semanticscholar.org The binding is primarily driven by hydrophobic forces. semanticscholar.org For Amiloride, the protein binding is approximately 23%. wikipedia.org

Emerging Research Avenues and Future Perspectives for 6 Chloro N Methylpyrazine 2 Carboxamide

Development of Novel Synthetic Methodologies for Complex Analogues

The creation of diverse libraries of pyrazine (B50134) carboxamide analogues is crucial for exploring their therapeutic potential. Standard synthetic approaches typically involve the condensation of a pyrazine-2-carboxylic acid chloride with a desired amine. mdpi.commdpi.com For instance, 6-chloropyrazine-2-carboxylic acid can be converted to its more reactive acyl chloride form using thionyl chloride. This intermediate is then reacted with a substituted amine in the presence of a base like pyridine (B92270) to yield the final amide. mdpi.com

To accelerate the discovery process and access more complex molecular architectures, researchers are increasingly turning to modern synthetic techniques. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and often improve yields for the nucleophilic substitution reactions required to build these molecules. mdpi.com This technology allows for rapid generation of analogue libraries for biological screening. mdpi.com Furthermore, advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, are being employed to introduce greater structural diversity at various positions on the pyrazine ring, enabling the synthesis of complex analogues that are inaccessible through traditional methods. bangor.ac.uk These innovative methodologies are essential for systematically exploring the structure-activity relationship (SAR) of the pyrazine carboxamide scaffold and developing next-generation compounds.

Targeted Design of Highly Selective Pyrazine Carboxamide Lead Compounds

A key focus of current research is the rational design of pyrazine carboxamide derivatives that exhibit high potency and selectivity for specific biological targets. This approach minimizes off-target effects and enhances the therapeutic index of potential drug candidates. A prominent example is the development of pyrazine-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. acs.orgnih.gov

Design strategies often involve "scaffold hopping," where the core of a known inhibitor is replaced with the pyrazine ring while retaining key binding interactions. acs.org For example, by replacing the pyrimidine (B1678525) core of the known FGFR inhibitor BGJ398 with a 3-amino-pyrazine-2-carboxamide scaffold, researchers were able to maintain a critical intramolecular hydrogen bond that helps lock the molecule into the required bioactive conformation. acs.org Subsequent optimization of substituents on the pyrazine ring and the N-phenyl group led to the identification of highly potent and selective pan-FGFR inhibitors. acs.orgnih.gov

Another area of active research is the development of pyrazine carboxamides as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. nih.gov Through a fragment recombination strategy, scientists combined the pyrazine moiety from one known SDHI with the diphenyl-ether fragment of another, linked by a carboxamide. This led to a novel pyrazine-carboxamide-diphenyl-ether scaffold with significant inhibitory activity against the target enzyme. nih.gov The targeted design in these cases is heavily reliant on understanding the three-dimensional structure of the target's binding site to optimize molecular interactions.

| Compound/Scaffold | Target | Design Strategy | Key Findings | Reference |

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR1-4 | Scaffold hopping from pyrimidine core, intramolecular H-bond | Identification of pan-FGFR inhibitors with potent antitumor activity in cancer cell lines. | acs.org |

| Pyrrolo[1,2-a]pyrazine-8-carboxamide Derivatives | FGFR2/3 | Core structure optimization, exploration of P-loop interactions | Discovery of a core with enhanced metabolic stability and selectivity for FGFR2/3. | acs.org |

| Pyrazine-carboxamide-diphenyl-ether Scaffold | Succinate Dehydrogenase (SDH) | Fragment recombination | Creation of a new scaffold with potent SDHI activity, effective against plant fungal pathogens. | nih.gov |

| Substituted N-Phenylpyrazine-2-carboxamides | Photosystem II | Lipophilic and electron-withdrawing substituent modification | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was the most active inhibitor of oxygen evolution. | mdpi.com |

Exploration of Polypharmacology and Multi-Target Approaches

While the targeted design of selective ligands is a cornerstone of modern drug discovery, there is growing interest in polypharmacology—the concept of designing single molecules that can modulate multiple biological targets simultaneously. mdpi.com This approach can be particularly beneficial for treating complex diseases like cancer, where multiple signaling pathways contribute to pathology. The pyrazine carboxamide scaffold is well-suited for such multi-target strategies due to its ability to be decorated with various functional groups, allowing for interaction with diverse protein targets. mdpi.com

The development of pan-FGFR inhibitors is a form of controlled multi-targeting, where a compound is designed to inhibit several members of the same protein family (FGFR1, 2, 3, and 4). nih.gov This can be more effective than inhibiting a single isoform, as different FGFRs can be dysregulated in various cancers. Beyond single-family targeting, the pyrazine core's versatility opens the door to designing agents that bridge different target classes. For instance, a molecule could be engineered to inhibit both a kinase like FGFR and another cancer-relevant target, potentially leading to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

Integration of Advanced Computational and Experimental Techniques

The design and optimization of pyrazine carboxamide lead compounds are significantly enhanced by the integration of computational and experimental methods. nih.govnih.gov Molecular docking, a computational technique that predicts the preferred binding orientation of a molecule to a target protein, is now a standard tool in the field. nih.gov

In the development of novel FGFR inhibitors, molecular docking was used to visualize how the designed compounds fit into the ATP-binding pocket of the FGFR2 kinase. nih.gov These computational models helped rationalize the observed structure-activity relationships and provided insights into how specific substitutions could enhance binding affinity and selectivity. nih.gov Similarly, in the design of new SDHIs, molecular docking was employed to guide the fragment recombination strategy, ensuring that the newly designed scaffold would adopt a favorable conformation within the enzyme's active site. nih.gov This synergy between in silico prediction and empirical laboratory synthesis and testing creates a more efficient and rational drug discovery cycle, reducing the number of compounds that need to be synthesized and accelerating the journey toward optimized leads.

Contribution to Chemical Biology and Probe Development

Beyond their direct therapeutic potential, highly potent and selective pyrazine carboxamide derivatives serve as valuable tools for chemical biology. As chemical probes, these molecules allow researchers to investigate the physiological and pathological roles of specific proteins within cells and organisms. A selective inhibitor can be used to block the activity of its target enzyme or receptor, enabling scientists to study the downstream consequences of that inhibition.

For example, the selective FGFR inhibitors developed from the pyrazine carboxamide scaffold can be used to probe the intricate details of FGFR signaling pathways in different biological contexts. This can help validate FGFRs as drug targets in new diseases and uncover novel biological functions. In a different application, certain pyrazine derivatives have been used as "abiotic elicitors" to stimulate the production of flavonoids in plant cell cultures. mdpi.com By using the compound 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, researchers were able to dramatically increase flavonoid accumulation, providing a chemical tool to study the regulation of these important plant secondary metabolites. mdpi.com These applications highlight the dual value of pyrazine carboxamides as both potential therapeutics and sophisticated research tools.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-chloro-N-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Hofmann rearrangement from intermediates like 3-methoxy-2-cyanopyrazine, followed by hydrolysis. Reaction optimization includes controlling stoichiometry (e.g., phosphorous oxychloride for chlorination ) and temperature (e.g., nitration at controlled temperatures using KNO₃/H₂SO₄ ). Purity is enhanced via gradient crystallization (e.g., using ethanol/water mixtures).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., distinguishing chloro and methyl groups via ¹H/¹³C NMR). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC-MS and quantify hydrolytic byproducts (e.g., pyrazine-2-carboxylic acid). Use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations improve understanding of the electronic properties of this compound?

- Methodology : Apply hybrid functionals (e.g., B3LYP) with exact exchange corrections to model charge distribution and frontier molecular orbitals. Validate against experimental UV-Vis spectra and ionization potentials. Benchmark accuracy using atomization energy deviations (<2.4 kcal/mol) . Correlation-energy functionals (e.g., Colle-Salvetti) further refine electron density maps .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?

- Methodology : Cross-validate computational models (e.g., DFT geometries) with crystallographic data. If discrepancies arise (e.g., bond length variations >0.05 Å), re-examine basis set selection or solvent effects. For spectral mismatches, adjust implicit solvation models (e.g., COSMO) .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodology : Use LC-MS/MS to identify byproducts like des-chloro analogs or methyl-group oxidation products. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurities listed in pharmacopeial guidelines ). Quantify limits using ICH Q3A/B thresholds (<0.15% for unknown impurities).

Q. How can mechanistic insights into the reactivity of this compound guide derivative synthesis?

- Methodology : Perform kinetic isotope effect (KIE) studies to probe rate-determining steps (e.g., nucleophilic aromatic substitution at the 6-chloro position). Use quantum chemical calculations (e.g., transition state modeling) to predict regioselectivity in cross-coupling reactions .

Methodological Notes

- Contradiction Handling : When experimental and theoretical data conflict, prioritize reproducibility by repeating synthesis under inert conditions (e.g., argon atmosphere) to exclude oxidative byproducts .

- Impurity Control : Implement orthogonal purification (e.g., column chromatography followed by recrystallization) to eliminate persistent impurities like sulfonic acid derivatives .

- Computational Validation : Always benchmark DFT results against high-level ab initio methods (e.g., CCSD(T)) for critical parameters like dipole moments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.